(R)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol hydrobromide
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Description
(R)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol hydrobromide is a useful research compound. Its molecular formula is C19H22BrNO2 and its molecular weight is 376.294. The purity is usually 95%.
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Biological Activity
(R)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol hydrobromide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C19H21BrN2O3 and a molecular weight of approximately 395.29 g/mol. Its structure features a dibenzoquinoline core, which is known for various biological activities.
Antioxidant Properties
Research indicates that compounds similar to (R)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline have significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that related dibenzoquinolines exhibit a notable increase in cellular antioxidant capacity, suggesting potential therapeutic applications in oxidative stress-related diseases .
Neuroprotective Effects
Preliminary studies suggest that (R)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline may possess neuroprotective effects. In vitro assays have shown that this compound can protect neuronal cells from apoptosis induced by neurotoxic agents. The mechanism appears to involve the modulation of apoptotic pathways and enhancement of cellular survival signals .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The proposed mechanism includes the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .
Case Study: In Vitro Evaluation
A recent study assessed the cytotoxic effects of (R)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline on human cancer cell lines. The results indicated that the compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, demonstrating significant anticancer activity compared to standard chemotherapeutic agents .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
A549 (Lung Cancer) | 25 | Caspase activation |
Properties
IUPAC Name |
(6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.BrH/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14;/h3-7,15,21-22H,2,8-11H2,1H3;1H/t15-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBNABIHXQQASR-XFULWGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.